Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate
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Overview
Description
Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate typically involves the reaction of ethyl acetate and acetic acid with guanidine nitrate and potassium n-butanolate in n-butanol to produce 2-amino-6-methylpyrimidin-4-ol. This intermediate is then chlorinated using phosphorus oxychloride to obtain the corresponding chloro derivative . The final step involves the reaction of this chloro derivative with ethyl glycinate under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The amino and ethyl ester groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate has several scientific research applications, including:
Biology: The compound has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research has explored its potential as an antitumor and anti-inflammatory agent.
Industry: It may be used in the development of new chemical protective agents or plant growth regulators.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or inhibit tumor cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate can be compared with other similar compounds, such as:
2-Amino-4,6-dimethylpyrimidine: This compound has similar structural features but lacks the ethyl ester group.
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has a hydroxyl group instead of the ethyl ester group.
2-Amino-6-methylpyrimidine-4-thione: This compound contains a thione group instead of the amino group.
Properties
Molecular Formula |
C9H14N4O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 2-[(2-amino-6-methylpyrimidin-4-yl)amino]acetate |
InChI |
InChI=1S/C9H14N4O2/c1-3-15-8(14)5-11-7-4-6(2)12-9(10)13-7/h4H,3,5H2,1-2H3,(H3,10,11,12,13) |
InChI Key |
OOHTVYQANIERLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=C1)C)N |
Origin of Product |
United States |
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